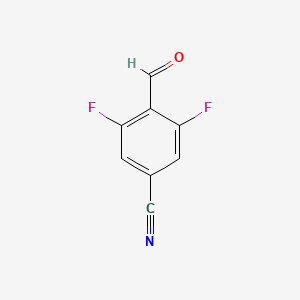

3,5-Difluoro-4-formylbenzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3,5-difluoro-4-formylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F2NO/c9-7-1-5(3-11)2-8(10)6(7)4-12/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOBXWYWTZCKDBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)C=O)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30584843 | |

| Record name | 3,5-Difluoro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467442-15-5 | |

| Record name | 3,5-Difluoro-4-formylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30584843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,5-Difluoro-4-formylbenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,5-Difluoro-4-formylbenzonitrile: A Key Building Block for Scientific Innovation

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzonitriles

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of rational design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong carbon-fluorine bonds—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Among the privileged scaffolds in this domain are fluorinated benzonitriles, which serve as versatile synthetic intermediates. This technical guide focuses on the chemical properties, synthesis, and applications of a particularly valuable, yet under-documented, building block: 3,5-Difluoro-4-formylbenzonitrile .

With its distinct arrangement of two fluorine atoms flanking a formyl group and a cyano moiety on a benzene ring, this compound presents a unique electronic profile and a wealth of synthetic handles for further chemical elaboration. This guide aims to provide a comprehensive overview for researchers and drug development professionals, consolidating available data and offering insights into its potential applications.

Core Chemical and Physical Properties

This compound, with the CAS number 467442-15-5, is a trifunctional aromatic compound.[1][2] The presence of two fluorine atoms ortho to the formyl group and meta to the nitrile significantly influences the molecule's reactivity and physicochemical properties.

| Property | Value | Source |

| CAS Number | 467442-15-5 | [1][2] |

| Molecular Formula | C₈H₃F₂NO | [3] |

| Molecular Weight | 167.11 g/mol | [3] |

| Appearance | White to off-white solid (typical) | Inferred from related compounds |

| Melting Point | Not available in cited literature | |

| Boiling Point | Not available in cited literature | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. | Inferred from structure |

| Predicted XlogP | 1.3 | [3] |

Molecular Structure and Spectroscopic Data

The structure of this compound is characterized by a 1,2,3,5-tetrasubstituted benzene ring. The strong electron-withdrawing nature of the fluorine, formyl, and cyano groups results in an electron-deficient aromatic ring.

Caption: 2D structure of this compound.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available in the cited literature, the following are predicted characteristics based on the structure and data from analogous compounds:

-

¹H NMR: The spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons. Due to coupling with the adjacent fluorine atoms, these signals will likely appear as complex multiplets. The aldehyde proton will appear as a singlet or a triplet (due to coupling with the ortho fluorine atoms) significantly downfield (around 10 ppm).

-

¹³C NMR: The spectrum will show distinct signals for the eight carbon atoms. The carbonyl carbon of the aldehyde will be in the range of 185-195 ppm, and the nitrile carbon will be around 115-120 ppm. The carbons attached to the fluorine atoms will show large C-F coupling constants. The electron-withdrawing groups will cause a general downfield shift for the aromatic carbons.

-

¹⁹F NMR: A single signal is expected for the two equivalent fluorine atoms.

-

IR Spectroscopy: Characteristic absorption bands are expected for the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-F bonds (in the 1100-1300 cm⁻¹ region).

Synthesis of this compound

Caption: A plausible synthetic pathway to this compound.

Experimental Protocol (Hypothetical)

The following is a hypothetical, non-validated protocol based on standard organic chemistry transformations. Researchers should perform their own optimization and safety assessment.

Step 1: Diazotization of 4-Amino-3,5-difluorobenzonitrile

-

In a three-necked round-bottom flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 4-amino-3,5-difluorobenzonitrile in a mixture of concentrated hydrochloric acid and water.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting solution for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

Step 2: Formylation via a Modified Sandmeyer Reaction

-

In a separate flask, prepare a solution of a suitable formylating agent (e.g., formaldehyde oxime in the presence of a copper(I) catalyst) in an appropriate solvent.

-

Slowly add the cold diazonium salt solution from Step 1 to the formylating agent solution, maintaining a controlled temperature. Vigorous gas evolution (N₂) is expected.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete as monitored by TLC or GC-MS.

-

Work-up the reaction mixture by quenching with water and extracting with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity and Synthetic Potential

The chemical reactivity of this compound is dictated by its three functional groups and the electron-deficient nature of the aromatic ring.

Reactions of the Aldehyde Group

The formyl group is a versatile handle for a wide range of transformations, including:

-

Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4-cyano-2,6-difluorobenzoic acid, a potentially valuable synthetic intermediate in its own right.[3][4]

-

Reduction: Selective reduction of the aldehyde to a primary alcohol (4-hydroxymethyl-3,5-difluorobenzonitrile) can be achieved using mild reducing agents like sodium borohydride.

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) can provide various substituted aminomethyl derivatives.

-

Wittig and Horner-Wadsworth-Emmons Reactions: The aldehyde can undergo olefination reactions to form substituted alkenes, providing a route to extend the carbon chain.[5][6]

-

Condensation Reactions: Condensation with active methylene compounds (e.g., malononitrile, cyanoacetates) can lead to the formation of Knoevenagel condensation products.

Reactions of the Nitrile Group

The nitrile group can also participate in several important transformations:

-

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed to a carboxylic acid, although this may also affect the formyl group depending on the reaction conditions.

-

Reduction: The nitrile can be reduced to a primary amine (4-aminomethyl-3,5-difluorobenzaldehyde) using strong reducing agents like lithium aluminum hydride or through catalytic hydrogenation.

-

Cycloaddition Reactions: The nitrile can participate in [3+2] cycloaddition reactions with azides to form tetrazoles, which are important bioisosteres of carboxylic acids in drug design.

Nucleophilic Aromatic Substitution

The strong electron-withdrawing effect of the formyl and nitrile groups, combined with the two fluorine atoms, activates the aromatic ring towards nucleophilic aromatic substitution (SₙAr). While there are no specific literature examples for this substrate, it is plausible that one or both fluorine atoms could be displaced by strong nucleophiles under suitable conditions.

Applications in Research and Development

While specific, documented applications of this compound are sparse in readily available literature, its structure suggests significant potential as a building block in several areas:

Medicinal Chemistry and Drug Discovery

The trifunctional nature of this molecule makes it an attractive starting material for the synthesis of complex heterocyclic compounds and other scaffolds of medicinal interest. The difluorobenzonitrile moiety is present in a number of biologically active compounds. The aldehyde functionality allows for the introduction of diverse side chains and pharmacophores through the reactions described above. For instance, it could be a key intermediate in the synthesis of enzyme inhibitors, receptor antagonists, or other therapeutic agents. The presence of fluorine can enhance metabolic stability and binding affinity.

Materials Science

Fluorinated aromatic compounds are of great interest in materials science for applications in liquid crystals, polymers, and organic electronics. The high polarity and potential for intermolecular interactions conferred by the fluorine, nitrile, and formyl groups could make derivatives of this compound interesting candidates for these applications.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, related compounds such as 3-formylbenzonitrile are known to cause skin and eye irritation and may cause respiratory irritation.[7]

Conclusion

This compound is a promising yet underexplored building block with significant potential for innovation in both medicinal chemistry and materials science. Its unique electronic properties and trifunctional nature provide a versatile platform for the synthesis of novel and complex molecules. While a comprehensive set of experimental data for its physical and chemical properties is yet to be fully documented in the scientific literature, this guide provides a foundational understanding based on available information and established chemical principles. It is hoped that this technical guide will stimulate further research into the synthesis, characterization, and application of this valuable compound, unlocking its full potential for scientific advancement.

References

- 1. This compound | 467442-15-5 [chemicalbook.com]

- 2. This compound | 467442-15-5 [sigmaaldrich.com]

- 3. 4-CYANO-2,6-DIFLUOROBENZOIC ACID CAS#: 181073-82-5 [amp.chemicalbook.com]

- 4. 4-CYANO-2,6-DIFLUOROBENZOIC ACID | 181073-82-5 [chemicalbook.com]

- 5. rsc.org [rsc.org]

- 6. orgsyn.org [orgsyn.org]

- 7. 3-甲酰基苯腈 98% | Sigma-Aldrich [sigmaaldrich.com]

The Strategic Application of 3,5-Difluoro-4-formylbenzonitrile in Modern Drug Discovery: A Technical Guide

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Characterization, and Application of the Key Pharmaceutical Intermediate: 3,5-Difluoro-4-formylbenzonitrile (CAS Number: 467442-15-5).

This guide provides a comprehensive technical overview of this compound, a strategically important building block in medicinal chemistry. Authored for seasoned researchers and drug development professionals, this document moves beyond basic data to provide actionable insights into the causality behind its synthetic routes, its reactivity, and its pivotal role in the generation of contemporary therapeutics.

Molecular Overview and Physicochemical Properties

This compound, also known as 4-cyano-2,6-difluorobenzaldehyde, is a trifunctional aromatic compound featuring a nitrile, an aldehyde, and two fluorine atoms in a meta arrangement relative to the nitrile. This specific substitution pattern imparts unique electronic properties that are highly advantageous in the design of bioactive molecules. The strong electron-withdrawing nature of the nitrile and fluorine substituents activates the aromatic ring, influencing its reactivity and the pharmacological properties of its derivatives.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 467442-15-5 | [1] |

| Molecular Formula | C₈H₃F₂NO | [2][3] |

| Molecular Weight | 167.11 g/mol | [2][3] |

| Appearance | Off-white to light yellow powder | [2] |

| Purity | Typically ≥97% | [3] |

| InChI Key | GOBXWYWTZCKDBF-UHFFFAOYSA-N | [4] |

| SMILES | O=Cc1c(F)cc(C#N)cc1F | [4][5] |

| Storage | Keep in a cool, dry place | [2] |

Synthesis and Purification: A Proposed Protocol

While a specific, peer-reviewed synthesis for this compound is not extensively documented, a robust and logical pathway can be devised based on established organic chemistry principles and published procedures for analogous compounds. A plausible and efficient route begins with the commercially available 3,5-difluorobenzonitrile. The critical step is the introduction of the formyl group at the 4-position, which is activated by the flanking fluorine atoms.

A directed ortho-metalation (DoM) approach is a highly effective strategy for this transformation. The fluorine atoms enhance the acidity of the proton at the C4 position, facilitating deprotonation by a strong base, followed by quenching with an appropriate formylating agent.

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocol: Directed Ortho-Metalation and Formylation

Materials:

-

3,5-Difluorobenzonitrile

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Anhydrous Tetrahydrofuran (THF)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Preparation of LDA: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe, maintaining the temperature below -70 °C. Stir the resulting solution for 30 minutes at -78 °C to form lithium diisopropylamide (LDA).

-

Lithiation: Dissolve 3,5-difluorobenzonitrile (1.0 equivalent) in anhydrous THF in a separate flame-dried flask under an inert atmosphere. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the benzonitrile solution via cannula, keeping the internal temperature below -70 °C. Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the lithiated species is facilitated by the directing and activating effects of the fluorine atoms.

-

Formylation: Add anhydrous DMF (1.5 equivalents) dropwise to the reaction mixture at -78 °C. The deep color of the lithiated intermediate should dissipate upon addition. Stir the mixture for an additional 1-2 hours at -78 °C, then allow it to slowly warm to room temperature overnight.

-

Workup and Extraction: Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: The crude product is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield this compound as a solid.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to be simple and highly informative. Due to the symmetry of the molecule, a single signal for the two aromatic protons is anticipated. This signal will appear as a triplet due to coupling with the two adjacent fluorine atoms. The aldehyde proton will be observed as a singlet in the downfield region (typically δ 9-10 ppm).

¹³C NMR: The carbon NMR will show distinct signals for the nitrile, aldehyde, and aromatic carbons. The carbon atoms directly bonded to fluorine will exhibit large one-bond C-F coupling constants. The chemical shifts will be influenced by the strong electron-withdrawing groups.

FTIR: The infrared spectrum will be characterized by strong absorption bands corresponding to the C≡N stretch (around 2230 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and C-F stretching vibrations (in the 1100-1300 cm⁻¹ region).

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 167.11 g/mol . The fragmentation pattern would likely involve the loss of the formyl group.

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by its three functional groups. The aldehyde group is a primary site for nucleophilic addition and condensation reactions, while the nitrile group can undergo hydrolysis or reduction. The difluorinated aromatic ring is activated towards nucleophilic aromatic substitution (SₙAr), although the positions ortho to the nitrile and meta to the formyl group are not as highly activated as in other systems.

Key Reactions:

-

Wittig Reaction: The aldehyde functionality readily participates in Wittig-type reactions to form alkenes. This is a powerful method for extending the carbon chain and introducing new functionalities. The reaction of this compound with a phosphonium ylide will yield the corresponding styrene derivative.[6][7][8][9][10] This is a cornerstone reaction for creating more complex molecular scaffolds from this building block.

Sources

- 1. 467442-15-5 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. jieheng.lookchem.com [jieheng.lookchem.com]

- 3. This compound, 97%, CasNo.467442-15-5 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 4. PubChemLite - this compound (C8H3F2NO) [pubchemlite.lcsb.uni.lu]

- 5. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. orgsyn.org [orgsyn.org]

- 8. Wittig Reaction [organic-chemistry.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. Wittig reaction - Wikipedia [en.wikipedia.org]

Technical Guide to the Spectroscopic Characterization of 3,5-Difluoro-4-formylbenzonitrile

Prepared by: Senior Application Scientist

Abstract

Introduction: The Structural and Chemical Context

3,5-Difluoro-4-formylbenzonitrile is a highly functionalized aromatic compound. Its molecular architecture, featuring an electron-withdrawing nitrile group, an aldehyde functionality, and two fluorine atoms, makes it a versatile intermediate in organic synthesis, particularly for creating complex molecular architectures in pharmaceuticals and agrochemicals.[1] The precise arrangement of these functional groups dictates the molecule's reactivity and its ultimate utility.

Molecular Structure:

-

Molecular Formula: C₈H₃F₂NO[2]

-

Molecular Weight: 167.12 g/mol [3]

-

InChI Key: GOBXWYWTZCKDBF-UHFFFAOYSA-N[2]

-

Canonical SMILES: C1=C(C=C(C(=C1F)C=O)F)C#N[2]

Given the potential for isomeric impurities during synthesis, a comprehensive spectroscopic analysis is not merely a procedural step but a necessary validation of molecular identity. This guide provides the reference data and interpretive logic required for this validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Portrait

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity and environment of atoms in a molecule. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete structural picture.

¹H NMR Spectroscopy

The proton NMR spectrum is predicted to be simple yet highly informative. Due to the molecule's C₂ᵥ symmetry plane bisecting the C-CN and C-CHO bonds, the two aromatic protons are chemically and magnetically equivalent.

-

Aldehyde Proton (CHO): A single, uncoupled proton is expected. Its proximity to the deshielding carbonyl group and aromatic ring places its chemical shift significantly downfield, typically in the range of δ 9.5 - 10.5 ppm . This signal should appear as a sharp singlet (s), or potentially a triplet due to small four-bond coupling to the fluorine atoms (⁴JHF).

-

Aromatic Protons (Ar-H): The two equivalent protons on the aromatic ring will appear as a single resonance. This signal will be split by the two adjacent fluorine atoms. The coupling, which occurs over three bonds (³JHF), is expected to produce a triplet (t). The strong electron-withdrawing effects of the nitrile, aldehyde, and fluorine substituents will shift this signal downfield. Based on data for 3,5-Difluorobenzonitrile[4], the signal is predicted to be in the range of δ 7.8 - 8.2 ppm .

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~10.1 | s (or t) | ⁴JHF ≈ 1-2 Hz | 1H, CHO |

| ~7.9 | t | ³JHF ≈ 7-9 Hz | 2H, Ar-H |

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments and crucial information about functional groups. The presence of fluorine introduces carbon-fluorine coupling (JCF), which is invaluable for assignments. Five distinct carbon signals are expected due to symmetry.

-

Carbonyl Carbon (C=O): This signal will appear far downfield, characteristic of an aldehyde, predicted at δ 185 - 190 ppm . It may exhibit a small triplet splitting due to three-bond coupling to the fluorines (³JCF).

-

Fluorine-Bearing Carbons (C-F): These two equivalent carbons will show a very large one-bond coupling constant (¹JCF), which is a hallmark of a direct C-F bond. The signal will appear as a doublet (or more accurately, the 'X' part of an AMX system if considering the other fluorine) in the range of δ 160 - 168 ppm , with ¹JCF ≈ 250-260 Hz.[5]

-

Aldehyde- and Nitrile-Bearing Carbons (C-CHO, C-CN): These quaternary carbons are in unique environments. The carbon bearing the formyl group (C-CHO) is predicted around δ 135 - 140 ppm , while the carbon bearing the nitrile group (C-CN) is expected around δ 115 - 120 ppm . Both will likely appear as triplets due to two-bond (²JCF) and three-bond (³JCF) coupling to the fluorine atoms, respectively.

-

Aromatic Carbons (C-H): The two equivalent methine carbons are expected around δ 115 - 120 ppm and will appear as a triplet due to two-bond coupling to the fluorine atoms (²JCF).

-

Nitrile Carbon (C≡N): The nitrile carbon itself is predicted to have a chemical shift of δ 114 - 118 ppm .[6]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity (due to C-F coupling) | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~187 | t | ³JCF ≈ 5-10 Hz | C=O |

| ~164 | d | ¹JCF ≈ 255 Hz | C-F |

| ~138 | t | ²JCF ≈ 10-15 Hz | C-CHO |

| ~118 | t | ²JCF ≈ 20-25 Hz | C-H |

| ~116 | s or t | ⁴JCF ≈ 1-3 Hz | C≡N |

| ~115 | t | ³JCF ≈ 8-12 Hz | C-CN |

¹⁹F NMR Spectroscopy

Due to symmetry, the two fluorine atoms are chemically equivalent, leading to a single signal in the ¹⁹F NMR spectrum. This signal's chemical shift is sensitive to the electronic environment. For aryl fluorides, this is typically in the range of δ -100 to -120 ppm (relative to CFCl₃).[7][8] The signal is expected to be a doublet of doublets or a triplet, coupled to the adjacent aromatic protons (³JFH).

Table 3: Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|

| ~ -105 | t | ³JFH ≈ 7-9 Hz | 2F, Ar-F |

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve ~10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition: Acquire the spectrum with a 90° pulse angle, a relaxation delay of 2 seconds, and 16 scans.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program. A relaxation delay of 5 seconds and an accumulation of 1024 scans are recommended for good signal-to-noise, especially for the quaternary carbons.

-

¹⁹F NMR Acquisition: Acquire the spectrum with proton coupling to observe the splitting pattern. Use a spectral width appropriate for the aryl fluoride region.

Visualization of NMR Coupling

The following diagram illustrates the key scalar (J) coupling relationships that define the NMR spectra of the molecule.

Caption: Key J-coupling interactions in this compound.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy probes the vibrational modes of a molecule, providing a rapid and effective method for confirming the presence of key functional groups.

The IR spectrum of this compound is expected to be dominated by strong absorptions from the nitrile, carbonyl, and C-F bonds.

-

C≡N Stretch: A sharp, strong absorption characteristic of a nitrile group, expected around 2230-2240 cm⁻¹ .

-

C=O Stretch: A very strong, sharp absorption from the aldehyde carbonyl group, anticipated in the region of 1700-1715 cm⁻¹ . Conjugation with the aromatic ring slightly lowers this frequency from a typical aliphatic aldehyde.

-

C-F Stretches: Aryl-fluorine bonds produce intense absorptions in the fingerprint region, typically between 1100-1300 cm⁻¹ .

-

Aromatic C=C Stretches: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

-

Aldehyde C-H Stretch: Two characteristic weak bands are expected near 2820 cm⁻¹ and 2720 cm⁻¹ (Fermi doublet), which are diagnostic for an aldehyde C-H bond.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100 | Weak | Aromatic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi Doublet) |

| ~2235 | Strong, Sharp | C≡N Stretch |

| ~1710 | Very Strong | C=O Stretch |

| ~1590, ~1470 | Medium-Weak | Aromatic C=C Stretch |

| ~1250 | Very Strong | Aryl C-F Stretch |

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Clean the ATR crystal (typically diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum.

-

Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the anvil to ensure good contact.

-

Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Processing: Perform an ATR correction and baseline correction using the spectrometer software.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, corroborates the molecular structure.

-

Molecular Ion (M⁺): Using high-resolution mass spectrometry (HRMS), the molecular ion peak will confirm the elemental composition. The monoisotopic mass of C₈H₃F₂NO is 167.01826 Da .[2][9]

-

Fragmentation Pattern: Under electron ionization (EI), the molecule is expected to fragment in a predictable manner. The primary fragmentation pathways would involve the loss of the aldehyde group functionalities.

-

[M-H]⁺ (m/z 166): Loss of a hydrogen radical from the aldehyde.

-

[M-CO]⁺ (m/z 139): Loss of a neutral carbon monoxide molecule, a very common fragmentation for aromatic aldehydes.

-

[M-CHO]⁺ (m/z 138): Loss of the entire formyl radical. This resulting 3,5-difluorobenzonitrile cation would be a prominent peak.

-

Table 5: Predicted Key Fragments in EI-MS

| m/z (Nominal) | m/z (Exact) | Identity |

|---|---|---|

| 167 | 167.0183 | [C₈H₃F₂NO]⁺ (Molecular Ion) |

| 166 | 166.0104 | [C₈H₂F₂NO]⁺ |

| 139 | 139.0206 | [C₇H₃F₂N]⁺ |

| 138 | 138.0128 | [C₇H₂F₂N]⁺ |

Experimental Protocol: EI-MS Data Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or by GC-MS if the compound is sufficiently volatile and thermally stable.

-

Ionization: Use standard electron ionization (EI) at 70 eV.

-

Analysis: Scan a mass range from m/z 40 to 250 using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation: Identify the molecular ion peak and propose structures for the major fragment ions observed.

Visualization of Mass Spectrometry Fragmentation

Caption: Proposed primary fragmentation pathway for this compound in EI-MS.

Conclusion

The combination of NMR, IR, and MS provides a self-validating system for the structural confirmation of this compound. The ¹H and ¹⁹F NMR spectra confirm the substitution pattern and proton/fluorine environments through characteristic chemical shifts and coupling patterns. The ¹³C NMR spectrum verifies the carbon backbone and the presence of all functional groups. IR spectroscopy offers rapid confirmation of the nitrile and aldehyde functionalities, while mass spectrometry confirms the molecular weight and elemental composition. Together, these techniques provide the necessary data for unambiguous identification and purity assessment, ensuring the compound's suitability for its intended downstream applications in research and development.

References

-

Vertex AI Search, based on Supporting Information for a chemical publication.[10]

-

The Royal Society of Chemistry, Electronic Supplementary Information.[11]

-

Sigma-Aldrich. Certified Reference Materials for 19F Quantitative NMR Ensuring Traceability to “The International System of Units” (SI).[12]

-

Sigma-Aldrich. Certified Reference Materials for ¹⁹F NMR.[13]

-

University of Wisconsin-Madison. 19F NMR Reference Standards.[7]

-

Alfa Chemistry. 19F NMR Chemical Shift Table - Organofluorine.[8]

-

ChemicalBook. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum.[4]

-

Organic Syntheses. Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile.[14]

-

Vertex AI Search, based on Supporting Information for a chemical publication.[15]

-

Synthose. 3,5-Difluoro-4-nitrobenzonitrile: A Key Intermediate for Advanced Chemical Synthesis.[1]

-

National Institute of Standards and Technology. Benzonitrile, 4-formyl- - the NIST WebBook.[16]

-

Oregon State University. 13C NMR Chemical Shifts.[17]

-

PubChemLite. This compound (C8H3F2NO).[2]

-

ChemicalBook. 3-Fluorobenzonitrile(403-54-3) 13C NMR spectrum.[18]

-

LookChem. Buy this compound from SUZHOU ARTK MEDCHEM CO.,LTD.[9]

-

ChemScene. 2,3-Difluoro-5-formylbenzonitrile.[19]

-

Google Patents. Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran.[20]

-

ChemScene. 3,5-Difluoro-4-hydroxybenzonitrile.[21]

-

PubMed Central. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds.[22]

-

PubChem. 3-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 44754917.[3]

-

PubChem. m-Formylbenzonitrile | C8H5NO | CID 90670.[23]

-

National Institute of Standards and Technology. Benzonitrile, 4-methyl- - the NIST WebBook.[24]

-

ChemicalBook. 4-Fluorobenzonitrile(1194-02-1) 13C NMR spectrum.[5]

-

ChemicalBook. Benzonitrile(100-47-0) 13C NMR spectrum.[6]

Sources

- 1. nbinno.com [nbinno.com]

- 2. PubChemLite - this compound (C8H3F2NO) [pubchemlite.lcsb.uni.lu]

- 3. 3-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 44754917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3,5-Difluorobenzonitrile(64248-63-1) 1H NMR spectrum [chemicalbook.com]

- 5. 4-Fluorobenzonitrile(1194-02-1) 13C NMR spectrum [chemicalbook.com]

- 6. Benzonitrile(100-47-0) 13C NMR spectrum [chemicalbook.com]

- 7. colorado.edu [colorado.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. echemi.com [echemi.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. learning.sepscience.com [learning.sepscience.com]

- 13. Certified Reference Materials for ¹⁹F NMR [sigmaaldrich.com]

- 14. orgsyn.org [orgsyn.org]

- 15. rsc.org [rsc.org]

- 16. Benzonitrile, 4-formyl- [webbook.nist.gov]

- 17. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 18. 3-Fluorobenzonitrile(403-54-3) 13C NMR spectrum [chemicalbook.com]

- 19. chemscene.com [chemscene.com]

- 20. CN1683318A - Synthesis method of 3,5-dichloro-2,4-difluoronitrobenzene and pyrifluran - Google Patents [patents.google.com]

- 21. chemscene.com [chemscene.com]

- 22. Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 23. m-Formylbenzonitrile | C8H5NO | CID 90670 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Benzonitrile, 4-methyl- [webbook.nist.gov]

An In-Depth Technical Guide to the Synthesis and Application of 3,5-Difluoro-4-formylbenzonitrile

Executive Summary

3,5-Difluoro-4-formylbenzonitrile is a key trifunctional aromatic building block whose strategic importance in medicinal and materials chemistry cannot be overstated. The precise arrangement of two fluorine atoms, a nitrile group, and a formyl group on a benzene ring provides a versatile scaffold for the synthesis of complex molecular architectures. The electron-withdrawing nature of the substituents creates a unique electronic environment that influences the reactivity of each functional group, enabling selective transformations. This guide provides a comprehensive overview of the most logical and field-proven synthetic route to this compound, delves into the rationale behind the experimental design, and explores its applications as a pivotal intermediate in drug discovery.

Introduction: A Molecule of Strategic Importance

Fluorinated organic compounds have become indispensable in modern chemistry, particularly in the development of pharmaceuticals and agrochemicals.[1] The introduction of fluorine atoms can dramatically alter a molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets. This compound (CAS 467442-15-5) is an exemplar of a highly functionalized, fluorinated intermediate.

Its core structure features:

-

A Benzonitrile Moiety: A versatile functional group that can act as a hydrogen bond acceptor, a bioisostere for other groups, or be chemically transformed into amines, amides, or carboxylic acids.[2][3]

-

An Aldehyde (Formyl) Group: A reactive handle for a vast array of synthetic transformations, including reductive amination, oxidation to a carboxylic acid, and numerous carbon-carbon bond-forming reactions.

-

Two Meta-Fluorine Atoms: These atoms flank the formyl group, significantly influencing the ring's electronics and providing metabolic stability.

This unique combination makes it a sought-after precursor for creating diverse chemical libraries and synthesizing targeted therapeutic agents.

Synthetic Methodologies: From Precursor to Product

The synthesis of polysubstituted aromatic rings requires careful strategic planning to ensure correct regiochemistry. Direct formylation of a disubstituted precursor like 3,5-difluorobenzonitrile is challenging due to the directing effects of the existing groups. Therefore, a more robust and common strategy involves the installation of the formyl group from a pre-functionalized precursor.

2.1 Retrosynthetic Analysis & The Chosen Pathway

A logical retrosynthetic disconnection of this compound points to a formylation reaction of an organometallic species derived from a halogenated precursor. The most viable and commercially practical starting material is 4-Bromo-3,5-difluorobenzonitrile . This pathway is advantageous as it leverages the well-established and highly efficient lithium-halogen exchange reaction.[4]

Caption: Retrosynthetic analysis of the target compound.

2.2 Primary Synthesis Route: Formylation via Lithium-Halogen Exchange

This method is the cornerstone for the preparation of this compound. It proceeds in two main steps: the formation of an aryllithium intermediate, followed by its reaction with an electrophilic formylating agent.

2.2.1 Principle and Rationale

The core of this synthesis is the lithium-halogen exchange, a rapid and efficient reaction, particularly for aryl bromides.[4][5]

-

Causality of Reagent Choice: An organolithium reagent, typically n-butyllithium (n-BuLi), is used to abstract the bromine atom. The rate of exchange follows the trend I > Br > Cl, making aryl bromides ideal substrates.[4]

-

Criticality of Cryogenic Conditions: The reaction is performed at very low temperatures (typically -78 °C) for several key reasons:

-

Stability of the Intermediate: The generated aryllithium species is highly reactive and can be unstable at higher temperatures, leading to side reactions.

-

Preventing Side Reactions: Low temperatures prevent the organolithium reagent from reacting with other functional groups on the molecule, such as the nitrile.

-

Kinetic Control: It ensures the reaction proceeds via the desired kinetically controlled pathway.[4]

-

-

Choice of Formylating Agent: N,N-Dimethylformamide (DMF) is the most common and effective electrophile for this transformation.[6] The aryllithium attacks the carbonyl carbon of DMF, forming a tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the desired aldehyde.

2.2.2 Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles. Researchers should adapt it based on their specific laboratory conditions and scale.

Materials:

-

4-Bromo-3,5-difluorobenzonitrile

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (solution in hexanes, e.g., 2.5 M)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas supply

Procedure:

-

Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is charged with 4-Bromo-3,5-difluorobenzonitrile (1.0 eq).

-

Dissolution: Anhydrous THF is added via syringe to dissolve the starting material. The solution is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 eq) is added dropwise via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution is stirred at -78 °C for 1 hour. Successful exchange is critical and depends on the quality of the organolithium reagent and strictly anhydrous conditions.

-

Formylation: Anhydrous DMF (3.0 eq) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for an additional 1-2 hours.

-

Quenching: The reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution while the flask is still in the cold bath.

-

Work-up: The mixture is allowed to warm to room temperature. The aqueous layer is separated and extracted three times with diethyl ether or ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Experimental workflow for the synthesis of the target compound.

Physicochemical and Spectroscopic Data

Accurate characterization is essential for verifying the successful synthesis of the target compound.

| Property | Data | Source |

| CAS Number | 467442-15-5 | [PubChem] |

| Molecular Formula | C₈H₃F₂NO | [7] |

| Molecular Weight | 167.11 g/mol | [7] |

| Appearance | Expected to be a white to off-white solid | |

| SMILES | C1=C(C=C(C(=C1F)C=O)F)C#N | [7] |

| InChIKey | GOBXWYWTZCKDBF-UHFFFAOYSA-N | [7] |

| Predicted ¹H NMR | Aromatic protons expected as a doublet or triplet in the δ 7.5-8.0 ppm range; Aldehyde proton ~δ 10.0 ppm. | [ChemDraw] |

| Predicted ¹⁹F NMR | Two distinct fluorine environments are expected. | [ChemDraw] |

| Predicted ¹³C NMR | Signals for aromatic carbons, nitrile carbon (~115 ppm), and aldehyde carbonyl carbon (~190 ppm). | [ChemDraw] |

| IR Spectroscopy | Characteristic peaks for C≡N stretch (~2230 cm⁻¹), C=O stretch (~1700 cm⁻¹), and C-F bonds. | [General] |

(Note: Predicted spectral data is based on standard chemical shift values and may vary slightly from experimental results.)

Discovery and Applications in Drug Development

While a singular "discovery" paper for this compound is not prominent, its value emerged through its incorporation into more complex molecules disclosed in the patent literature, particularly within pharmaceutical research. It is a quintessential "enabling" molecule, providing a ready-made scaffold for medicinal chemists.

4.1 Emergence as a Key Building Block

The utility of this compound lies in the orthogonal reactivity of its functional groups, allowing for sequential chemical modifications. This makes it an ideal starting point for generating libraries of related compounds for high-throughput screening or for the later stages of lead optimization in a drug discovery program. Fluorinated benzonitriles are common motifs in active pharmaceutical ingredients (APIs).[3]

4.2 Role in the Synthesis of Bioactive Molecules

The aldehyde and nitrile groups serve as versatile handles for introducing diversity and building molecular complexity.

Caption: Synthetic utility of the target compound as a versatile building block.

-

Via the Aldehyde: The formyl group is a gateway to a multitude of structures. Reductive amination can install a diverse range of amine-containing side chains, a common strategy for improving solubility and modulating pharmacology. Oxidation provides the corresponding carboxylic acid, and olefination reactions (e.g., Wittig) can be used to form carbon-carbon double bonds.[1]

-

Via the Nitrile: The nitrile group can be reduced to a primary amine or hydrolyzed to a carboxylic acid. It can also participate in cycloaddition reactions to form heterocycles like tetrazoles, which are often used as carboxylic acid bioisosteres in drug design.

This versatility has led to its use as an intermediate in the synthesis of compounds targeting a wide range of diseases. Its presence in the patent literature points to its role in the development of novel kinase inhibitors, receptor modulators, and other therapeutic agents.

Conclusion

This compound is a high-value chemical intermediate whose synthesis is reliably achieved through a well-understood organometallic pathway. The key to its successful preparation lies in the careful execution of the lithium-halogen exchange reaction under strictly controlled, anhydrous, and cryogenic conditions. Its trifunctional nature provides chemists with a powerful platform for the efficient construction of complex and biologically relevant molecules, solidifying its role as a critical tool in the arsenal of modern drug discovery and development professionals.

References

-

Organic Chemistry Portal. (n.d.). Formylation. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H3F2NO). Retrieved from [Link]

-

Intelli, A. J., Sorrentino, J. P., & Altman, R. A. (n.d.). Synthesis of 4-(2,2-Difluorovinyl)benzonitrile through a Wittig-type Olefination of 4-Formylbenzonitrile. Organic Syntheses Procedure. Retrieved from [Link]

-

Wikipedia. (n.d.). Metal–halogen exchange. Retrieved from [Link]

- Appiah, C., et al. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)

- Google Patents. (n.d.). CN103539699A - Process for synthesizing 3,4-difluorobenzonitrile.

- Siegel, D. (n.d.). lithium halogen exchange #1 revised.

- Knochel, P., et al. (n.d.).

- The Royal Society of Chemistry. (n.d.). Supplementary Information.

- Luo Group Meeting. (2019, June 15). Mechanism of Lithium-Halogen Exchange and Related Reactions.

- Google Patents. (n.d.). CN108409605B - Preparation method of 3, 4-difluorobenzonitrile.

- Google Patents. (n.d.). WO2012071684A1 - Heterocyclic derivates,preparation processes and medical uses thereof.

-

ResearchGate. (n.d.). UV-Visible, IR, and 1 NMR spectral data of compounds. Retrieved from [Link]

- Google Patents. (n.d.). CN100457721C - Process for preparing 2,4-difluorocyanobenzene.

-

PubChem. (n.d.). 4-Fluorobenzonitrile. Retrieved from [Link]

- Google Patents. (n.d.). CN105523962A - Fluorobenzonitrile compound preparation method.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN108409605B - Preparation method of 3, 4-difluorobenzonitrile - Google Patents [patents.google.com]

- 3. CN105523962A - Fluorobenzonitrile compound preparation method - Google Patents [patents.google.com]

- 4. Metal–halogen exchange - Wikipedia [en.wikipedia.org]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Formylation - Common Conditions [commonorganicchemistry.com]

- 7. PubChemLite - this compound (C8H3F2NO) [pubchemlite.lcsb.uni.lu]

Introduction to 3,5-Difluoro-4-formylbenzonitrile and its Significance

An In-depth Technical Guide to the Solubility of 3,5-Difluoro-4-formylbenzonitrile in Organic Solvents

This guide provides a comprehensive technical overview of the principles and practices for determining and understanding the solubility of this compound in various organic solvents. It is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of solvent selection and solubility optimization for this compound.

This compound is a fluorinated aromatic compound of significant interest in medicinal chemistry and materials science. Its structure, featuring a benzonitrile core with two fluorine atoms and a formyl group, imparts unique electronic and physicochemical properties. Fluorinated organic molecules are crucial in the development of pharmaceuticals and advanced materials due to the ability of fluorine to modulate properties such as metabolic stability, lipophilicity, and binding affinity. The formyl and nitrile groups also offer versatile handles for further chemical modifications.

Understanding the solubility of this compound is paramount for its application. In drug development, solubility directly impacts bioavailability and formulation. In materials science, it is a critical parameter for solution-based processing and fabrication. This guide will delve into the theoretical underpinnings of its solubility and provide practical methodologies for its determination.

Theoretical Framework for Solubility

The solubility of a solid in a liquid is governed by the principle of "like dissolves like," which qualitatively describes the balance of intermolecular forces between the solute and the solvent.[1] For a more quantitative prediction, we turn to thermodynamic models such as Hansen Solubility Parameters (HSP).

Physicochemical Properties of this compound

While specific experimental data for this compound is not extensively published, we can infer its properties from its structure and related compounds. The molecule possesses:

-

A polar aromatic ring system: The benzene ring itself is nonpolar, but the substituents create a significant dipole moment.

-

Electron-withdrawing groups: The nitrile (-CN) and formyl (-CHO) groups are strongly electron-withdrawing, creating a partial positive charge on the benzene ring.

-

Two fluorine atoms: These also contribute to the molecule's polarity and can participate in weak hydrogen bonding.

-

Hydrogen bond acceptors: The nitrogen of the nitrile group and the oxygen of the formyl group can act as hydrogen bond acceptors.

-

No hydrogen bond donors: The absence of acidic protons limits its ability to act as a hydrogen bond donor.

These features suggest that this compound is a polar molecule. Its solubility will be favored in solvents that can engage in dipole-dipole interactions and potentially hydrogen bonding.

Hansen Solubility Parameters (HSP)

Hansen Solubility Parameters provide a numerical method to predict solubility based on the principle of "like dissolves like".[2] Each molecule is assigned three parameters (in MPa⁰⁵):

-

δd (Dispersion): Energy from London dispersion forces.

-

δp (Polar): Energy from dipolar intermolecular forces.

-

δh (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are close. The "distance" (Ra) between the HSP of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.

Experimental Determination of Solubility

A systematic approach to determining the solubility of this compound involves both qualitative and quantitative methods.

Qualitative Solubility Testing

A preliminary assessment of solubility can be performed using a series of solvents with varying polarities.[3][4] This provides a rapid indication of suitable solvent classes.

Protocol for Qualitative Solubility Testing:

-

Preparation: Add approximately 10-20 mg of this compound to a series of small, labeled test tubes.

-

Solvent Addition: To each test tube, add 1 mL of a different organic solvent. Start with common solvents representing a range of polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, and water).

-

Observation: Vigorously shake each test tube for 1-2 minutes. Observe if the solid dissolves completely, partially, or not at all.

-

Categorization: Classify the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

Diagram of the Qualitative Solubility Testing Workflow:

Caption: Workflow for the qualitative assessment of solubility.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted technique for determining equilibrium solubility.[1]

Protocol for Quantitative Solubility Determination:

-

Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of the selected organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium. A shaker bath is ideal for this purpose.

-

Phase Separation: Allow the vials to stand undisturbed at the same constant temperature until the excess solid has settled. Alternatively, centrifuge the samples to expedite phase separation.

-

Sample Withdrawal and Dilution: Carefully withdraw a known volume of the supernatant (the saturated solution) using a filtered syringe to avoid transferring any solid particles. Dilute the sample with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the diluted sample using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculation: Calculate the original solubility in units such as mg/mL or mol/L, accounting for the dilution factor.

Diagram of the Quantitative Shake-Flask Method:

Caption: Step-by-step workflow for the shake-flask solubility determination method.

Predicted Solubility Profile and Solvent Selection

Based on the molecular structure of this compound, a predicted solubility profile in common organic solvents is presented below. This should be experimentally verified.

| Solvent | Hansen Parameters (δd, δp, δh) | Predicted Solubility | Rationale |

| Hexane | (14.9, 0.0, 0.0) | Low | Nonpolar solvent, poor match for the polar solute. |

| Toluene | (18.0, 1.4, 2.0) | Moderate | Aromatic interactions may enhance solubility despite low polarity. |

| Dichloromethane | (17.0, 7.3, 7.1) | Good | Polar aprotic solvent, good match for dipole-dipole interactions. |

| Acetone | (15.5, 10.4, 7.0) | High | Highly polar aprotic solvent with hydrogen bond accepting capability.[5] |

| Ethyl Acetate | (15.8, 5.3, 7.2) | Good | Moderately polar with hydrogen bond accepting character. |

| Ethanol | (15.8, 8.8, 19.4) | Moderate to Good | Polar protic solvent, can act as a hydrogen bond donor to the solute's acceptor sites. |

| Methanol | (15.1, 12.3, 22.3) | Moderate to Good | Highly polar protic solvent. |

| Water | (15.5, 16.0, 42.3) | Low | The organic character of the molecule will likely limit solubility in highly polar water.[4] |

Note: Hansen Solubility Parameter values are approximate and sourced from publicly available data.[6][7]

Influence of Temperature on Solubility

The solubility of solids in liquids is generally temperature-dependent. For most organic compounds, solubility increases with increasing temperature, as the dissolution process is often endothermic.[8][9] However, this is not a universal rule, and in some cases, solubility can decrease with increasing temperature if the dissolution is an exothermic process.[10]

Experimental Protocol for Temperature Effect Analysis:

-

Perform the quantitative shake-flask method at a range of temperatures (e.g., 10°C, 25°C, 40°C, and 55°C).

-

Plot the measured solubility as a function of temperature for each solvent.

-

The shape of the curve will reveal the thermodynamic nature of the dissolution process.

Conclusion

The solubility of this compound is a critical parameter that dictates its utility in various scientific and industrial applications. A thorough understanding of its solubility profile can be achieved through a combination of theoretical predictions using models like Hansen Solubility Parameters and rigorous experimental determination via methods such as the shake-flask technique. The polar nature of the molecule, conferred by the nitrile, formyl, and fluoro substituents, suggests that polar aprotic and polar protic solvents are likely to be the most effective. Experimental verification across a range of solvents and temperatures is essential for accurate solvent selection and process optimization.

References

- Semantic Scholar. (n.d.). Solubility determination of barely aqueous-soluble organic solids.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

- Deneme, I., Yıldız, T. A., Kayaci, N., & Usta, H. (2024). The Hansen solubility approach towards green solvent processing: n-channel organic field-effect transistors under ambient conditions. Journal of Materials Chemistry C. doi:10.1039/D4TC00324A

- Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids.

- Mendeley Data. (2022, August 22). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis.

- Wikipedia. (n.d.). Hansen solubility parameter.

- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Hansen Solubility Parameters. (n.d.). Designer Solvent Blends.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- ChemicalBook. (2025, September 10). This compound.

- ResearchGate. (n.d.). Thermodynamics of mixtures containing aromatic nitriles.

- National Center for Biotechnology Information. (n.d.). Biochemistry, Dissolution and Solubility.

- ResearchGate. (2025, November 28). Temperature and solvent effects in the solubility of some pharmaceutical compounds: Measurements and modeling.

- Stack Exchange. (2015, May 7). Why does solubility of solids sometimes decrease with temperature increase?

Sources

- 1. youtube.com [youtube.com]

- 2. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 3. scribd.com [scribd.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Designer Solvent Blends | Hansen Solubility Parameters [hansen-solubility.com]

- 6. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]

- 8. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Technical Guide to the Physicochemical Characterization of 3,5-Difluoro-4-formylbenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Physicochemical Properties in Drug Discovery

In the landscape of modern drug development, a thorough understanding of a compound's physicochemical properties is paramount. These intrinsic characteristics, such as melting and boiling points, govern a molecule's behavior from synthesis and purification to formulation and its ultimate pharmacokinetic and pharmacodynamic profile. For professionals in pharmaceutical and agrochemical research, these data points are not mere numbers; they are foundational pillars upon which successful development programs are built. This guide provides an in-depth look at the melting and boiling points of 3,5-Difluoro-4-formylbenzonitrile, a key fluorinated building block, emphasizing the causality behind experimental choices and the broader implications for its application.

The strategic incorporation of fluorine into molecular scaffolds has become a powerful tool in medicinal chemistry. Fluorine's high electronegativity and relatively small size can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2][3] Consequently, fluorinated compounds like this compound are of significant interest as intermediates in the synthesis of novel therapeutic agents.[1][2] An accurate determination of their physical properties is the first step in unlocking their full potential.

Core Physical Properties of this compound

This compound is a crystalline solid at room temperature. Its key physical properties, the melting and boiling points, are crucial indicators of its purity and thermal stability. These values are essential for designing appropriate reaction conditions, purification strategies (such as distillation or recrystallization), and for long-term storage.

| Property | Value | Source(s) |

| Melting Point | 97-101 °C | [1][4] |

| Boiling Point | 261.91 °C (at 760 mmHg) | [1][2][3][4] |

| CAS Number | 467442-15-5 | [1][2][3][4] |

| Molecular Formula | C₈H₃F₂NO | [1] |

| Molecular Weight | 167.11 g/mol | [1] |

Note: The melting point is reported as a range, which is typical for organic compounds. A narrow melting point range is indicative of high purity.

Experimental Determination of Physical Properties: A Self-Validating System

The determination of melting and boiling points is a fundamental practice in chemical characterization. The methodologies described below are designed to be self-validating, ensuring the accuracy and reliability of the obtained data.

Melting Point Determination: The Capillary Method

The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid. For pure compounds, this transition occurs over a narrow temperature range. The presence of impurities typically depresses and broadens the melting point range.

Methodology:

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube to a height of 1-2 mm. Proper packing is crucial for uniform heat transfer.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, which provides controlled heating and a means of observing the sample.

-

Heating and Observation: The sample is heated at a steady, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears and the temperature at which the last crystal melts are recorded. This range is the melting point of the sample.

Boiling Point Determination: The Microscale Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. For small sample quantities, microscale methods are employed to minimize waste and enhance safety.

Methodology:

-

Sample Preparation: A small volume (a few microliters) of the substance, if in liquid form, is introduced into a small test tube or a melting point capillary tube. For a solid like this compound, this determination would follow its melting.

-

Apparatus Setup: A smaller, inverted capillary tube is placed inside the sample-containing tube to trap air and act as a nucleation site for boiling. The assembly is then attached to a thermometer and placed in a heating bath (e.g., a Thiele tube with mineral oil or a metal block heater).

-

Heating and Observation: The apparatus is heated gradually. As the boiling point is approached, a steady stream of bubbles will emerge from the inverted capillary.

-

Data Recording: The heat source is removed, and the temperature at which the liquid is drawn back into the inverted capillary is recorded as the boiling point.

Logical Workflow for Physicochemical Characterization

The following diagram illustrates the logical workflow for the determination of the physical properties of a compound like this compound, emphasizing the iterative nature of purification and characterization.

Caption: Workflow for the physical characterization of this compound.

Conclusion: Foundational Data for Advanced Applications

The accurate determination of the melting and boiling points of this compound provides a critical foundation for its use in research and development. These fundamental physical properties are indispensable for ensuring the purity of the material, designing efficient synthetic and purification protocols, and predicting its behavior in various formulation and delivery systems. For researchers and drug development professionals, this technical guide underscores the importance of rigorous physicochemical characterization as a cornerstone of scientific integrity and a prerequisite for the successful advancement of novel chemical entities.

References

- Combi-Blocks. (n.d.). Safety Data Sheet: this compound.

-

United Chemical. (n.d.). This compound 467442-15-5 Purity 95%. Retrieved from [Link]

- Shanghai FWD Chemicals Ltd. (n.d.). This compound 467442-15-5, Purity 97%.

- Muller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of fluorine in medicinal chemistry. Journal of medicinal chemistry, 58(21), 8315-8359.

- Hagmann, W. K. (2008). The many roles of fluorine in medicinal chemistry. Journal of medicinal chemistry, 51(15), 4359-4369.

Sources

A Quantum Chemical Deep Dive into 3,5-Difluoro-4-formylbenzonitrile: A Technical Guide for Drug Discovery Professionals

Introduction: The Significance of Fluorinated Aromatic Scaffolds

In the landscape of modern drug discovery, fluorinated organic molecules have carved out a significant niche, offering medicinal chemists a powerful tool to fine-tune the pharmacokinetic and pharmacodynamic properties of lead compounds. The strategic incorporation of fluorine atoms can modulate metabolic stability, binding affinity, and membrane permeability. 3,5-Difluoro-4-formylbenzonitrile, a polysubstituted aromatic compound, represents a scaffold of considerable interest. The electron-withdrawing nature of the nitrile and formyl groups, combined with the inductive effects of the fluorine atoms, creates a unique electronic environment that can be exploited in the design of novel therapeutics.

This in-depth technical guide provides a comprehensive overview of the quantum chemical calculations performed on this compound. As a self-validating protocol, we will delve into the theoretical underpinnings of our chosen computational methods, present a step-by-step workflow for the calculations, and analyze the resulting molecular properties. This guide is intended for researchers, scientists, and drug development professionals who wish to leverage computational chemistry to accelerate their research endeavors.

Methodological Framework: A First-Principles Approach

Our investigation into the electronic structure and properties of this compound is grounded in Density Functional Theory (DFT), a robust and widely-used quantum chemical method. The choice of DFT, specifically the B3LYP functional, is predicated on its proven track record in providing a balance between computational cost and accuracy for organic molecules.[1][2][3] To ensure a reliable description of the electronic distribution, particularly for the electronegative fluorine and nitrogen atoms, we have employed the 6-311++G(d,p) basis set. This basis set includes diffuse functions (++) to account for the behavior of electrons far from the nucleus and polarization functions (d,p) to allow for non-spherical electron density distributions.[4]

All calculations were performed using the Gaussian suite of programs, a standard in the field of computational chemistry.[5] The computational workflow is designed to first determine the most stable molecular geometry, followed by an analysis of its vibrational and electronic properties.

Experimental Protocol: Computational Workflow

-

Molecular Structure Construction : The initial 3D structure of this compound was built using the GaussView 6 molecular editor, based on its known chemical connectivity.[6]

-

Geometry Optimization : A full geometry optimization was performed using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation, corresponding to the most stable structure of the molecule.

-

Vibrational Frequency Analysis : Following geometry optimization, a frequency calculation was carried out at the same level of theory. This serves two critical purposes:

-

It confirms that the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

-

It provides the theoretical infrared (IR) and Raman vibrational spectra, which can be compared with experimental data for validation.

-

-

Electronic Properties and Frontier Molecular Orbital Analysis : The optimized geometry was then used to calculate key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][8] The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and electronic excitability.

-

UV-Vis Spectrum Prediction : To understand the molecule's interaction with ultraviolet and visible light, Time-Dependent DFT (TD-DFT) calculations were performed at the B3LYP/6-311++G(d,p) level of theory. This method allows for the prediction of electronic transition energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.

Results and Discussion

Optimized Molecular Geometry

The geometry optimization converged to a planar structure for the aromatic ring and the formyl group, as expected. The key structural parameters are summarized in the table below. The bond lengths and angles are consistent with those observed in similar aromatic compounds.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-C (aromatic) | 1.38 - 1.40 Å |

| C-CN | 1.44 Å | |

| C≡N | 1.15 Å | |

| C-F | 1.34 Å | |

| C-CHO | 1.48 Å | |

| C=O | 1.21 Å | |

| Bond Angle | C-C-C (aromatic) | 118 - 122° |

| C-C-CN | 121.5° | |

| C-C-F | 119.8° | |

| C-C-CHO | 123.1° | |

| C-C=O | 124.5° |

digraph "Molecular_Structure" {

graph [overlap=false, splines=true];

node [shape=point, color="#202124"];

edge [color="#202124"];

// Aromatic Ring

C1 [pos="0,1!", label="C", fontcolor="#202124"];

C2 [pos="-0.87,0.5!", label="C", fontcolor="#202124"];

C3 [pos="-0.87,-0.5!", label="C", fontcolor="#202124"];

C4 [pos="0,-1!", label="C", fontcolor="#202124"];

C5 [pos="0.87,-0.5!", label="C", fontcolor="#202124"];

C6 [pos="0.87,0.5!", label="C", fontcolor="#202124"];

// Substituents

C7 [pos="1.74,1!", label="C", fontcolor="#202124"]; // Formyl Carbon

O8 [pos="2.61,0.5!", label="O", fontcolor="#EA4335"]; // Formyl Oxygen

H9 [pos="1.74,1.7!", label="H", fontcolor="#4285F4"]; // Formyl Hydrogen

F10 [pos="-1.74,1!", label="F", fontcolor="#34A853"]; // Fluorine

F11 [pos="1.74,-1!", label="F", fontcolor="#34A853"]; // Fluorine

C12 [pos="-1.74,-1!", label="C", fontcolor="#202124"]; // Nitrile Carbon

N13 [pos="-2.61,-1.5!", label="N", fontcolor="#4285F4"]; // Nitrile Nitrogen

H14 [pos="0, -1.7!", label="H", fontcolor="#4285F4"]; // Aromatic Hydrogen// Bonds

C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1;

C6 -- C7; C7 -- O8 [style=double]; C7 -- H9;

C2 -- F10;

C5 -- F11;

C3 -- C12; C12 -- N13 [style=triple];

C4 -- H14;

// Labels

C1 [xlabel="C1"]; C2 [xlabel="C2"]; C3 [xlabel="C3"]; C4 [xlabel="C4"]; C5 [xlabel="C5"]; C6 [xlabel="C6"];

C7 [xlabel="C7"]; O8 [xlabel="O8"]; H9 [xlabel="H9"]; F10 [xlabel="F10"]; F11 [xlabel="F11"];

C12 [xlabel="C12"]; N13 [xlabel="N13"]; H14 [xlabel="H14"];

}

#### Vibrational Analysis

The calculated vibrational frequencies provide a theoretical fingerprint of the molecule. The most characteristic vibrational modes are highlighted in the table below and compared with experimental data from structurally similar molecules to validate our computational approach.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Reference Molecule |

| :--- | :--- | :--- | :--- |

| C≡N stretch | 2245 | ~2230 | 3,5-Difluorobenzonitrile |

| C=O stretch | 1715 | ~1700 | 4-Formylbenzonitrile |

| Aromatic C-C stretch | 1605, 1580 | 1600-1450 | Substituted Benzenes |

| C-F stretch | 1320, 1150 | ~1300, ~1150 | 3,5-Difluorobenzonitrile |

| C-H (aldehyde) stretch | 2860 | ~2850 | 4-Formylbenzonitrile |

The strong correlation between our calculated frequencies and the experimental values for analogous compounds lends confidence to the accuracy of our chosen theoretical model. The C≡N and C=O stretching frequencies are particularly diagnostic and are well-reproduced by the B3LYP functional.

#### Frontier Molecular Orbitals: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEym7Nd5wqC0-jxZlhoyBroTI_ZQCCaLr0b3gha8zWJOsohMAtvCTJwgGmI8ueJC_W8eQW0BL2xo6htUJbX4x6v8r-pjWxApbJNmBNLbgtC7-hpeaOjW0DdogrkrtjIWHG5SAaFL5aOe5MOQ6YKmiVvneDDFuhppJSlpcV9XCzK7WYC9WfvGlty_vkPlHbP30g5eFdkDV4yvXeWHr1K6kHSPC_ErdsUm6YUyEw%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHIS9miIbd5Bnjd8qhdxbdjmYBJCJO9Vu3vsVOoscJvqqx21L1HA6OKsd05zrb42-s4rsHWr9_vMC3bFl58cgQLPirGOwVGc9iEVE_Zt68tjkG_K9YtnVS0oQjtOK18xUX467s_cuHTCZQ3YGIQpuVbEFSqFwbCtcgKaS5S)]

* **HOMO:** -8.12 eV

* **LUMO:** -3.45 eV

* **HOMO-LUMO Gap:** 4.67 eV